molecular formula C5H7FO3 B15130601 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI)

2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI)

Cat. No.: B15130601
M. Wt: 134.11 g/mol
InChI Key: GEYVOMKNBOZKKB-ONEGZZNKSA-N
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Description

2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI) is an organic compound with the molecular formula C5H7FO3 It is a derivative of propenoic acid, featuring a fluorine atom and a methoxy group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester typically involves the esterification of 2-fluoro-3-methoxypropenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors or probes.

    Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-fluoro-, methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Propenoic acid, 3-methoxy-, methyl ester:

    2-Propenoic acid, 2-chloro-3-methoxy-, methyl ester: Substitutes fluorine with chlorine, leading to variations in chemical behavior and applications.

Uniqueness

2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

methyl (E)-2-fluoro-3-methoxyprop-2-enoate

InChI

InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3+

InChI Key

GEYVOMKNBOZKKB-ONEGZZNKSA-N

Isomeric SMILES

CO/C=C(\C(=O)OC)/F

Canonical SMILES

COC=C(C(=O)OC)F

Origin of Product

United States

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